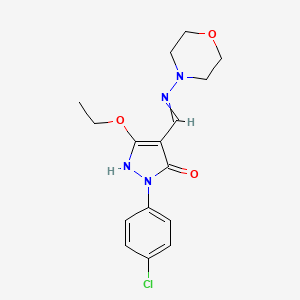![molecular formula C10H19N3O9 B14111562 [2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate](/img/structure/B14111562.png)
[2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbamimidoyl group, a methylamino group, and a pentahydroxyhexaneperoxoate moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the carbamimidoyl(methyl)aminoacetyl intermediate through a series of reactions involving methylation and carbamimidoylation. This intermediate is then reacted with a pentahydroxyhexane derivative under oxidative conditions to form the final peroxoate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate can undergo various types of chemical reactions, including:
Oxidation: The peroxoate moiety can participate in oxidation reactions, potentially forming reactive oxygen species.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The functional groups present in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield reactive oxygen species, while reduction could produce simpler derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes. The presence of the peroxoate group suggests that it could generate reactive oxygen species, which are known to play a role in various biological functions and signaling pathways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its ability to generate reactive oxygen species may make it a candidate for use in treatments that involve oxidative stress or targeted cell killing.
Industry
In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties could provide advantages in specific industrial applications.
Mécanisme D'action
The mechanism of action of [2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate likely involves the generation of reactive oxygen species through the decomposition of the peroxoate group. These reactive oxygen species can interact with various molecular targets, leading to oxidative stress or other biochemical effects. The specific pathways and molecular targets involved would depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Creatine (2-[carbamimidoyl(methyl)amino]acetic acid): Similar in structure but lacks the pentahydroxyhexaneperoxoate moiety.
Guanidinoacetic acid: Another related compound that shares the carbamimidoyl group.
Uniqueness
The uniqueness of [2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the peroxoate group, in particular, sets it apart from other similar compounds and provides opportunities for unique applications in research and industry.
Propriétés
Formule moléculaire |
C10H19N3O9 |
|---|---|
Poids moléculaire |
325.27 g/mol |
Nom IUPAC |
[2-[carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate |
InChI |
InChI=1S/C10H19N3O9/c1-13(10(11)12)2-5(16)21-22-9(20)8(19)7(18)6(17)4(15)3-14/h4,6-8,14-15,17-19H,2-3H2,1H3,(H3,11,12) |
Clé InChI |
PSEACGNIXPPGDA-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)OOC(=O)C(C(C(C(CO)O)O)O)O)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


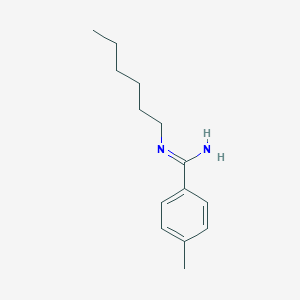
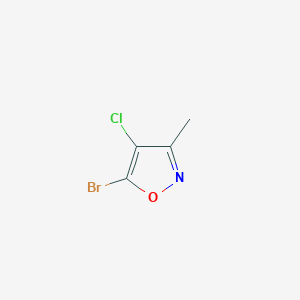
![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111500.png)
![2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111504.png)
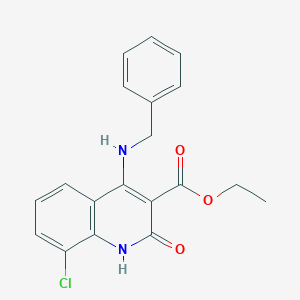
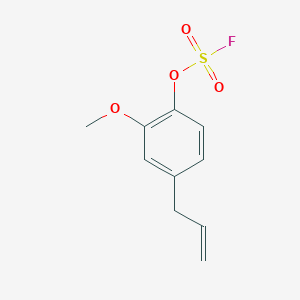
![N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxaMide](/img/structure/B14111521.png)
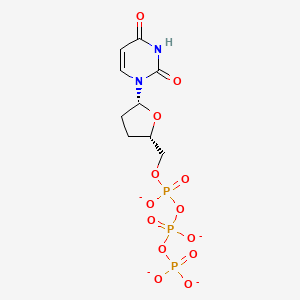

![N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14111549.png)
![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-](/img/structure/B14111553.png)
![7-Chloro-1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111555.png)
![1-(4-tert-butylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111556.png)
